N-(tert-Butyl)azetidine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-tert-butylazetidine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)10-7(11)6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
OZVNYNJXXJNVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butyl Azetidine 3 Carboxamide and Its Analogues
Established Approaches for Azetidine (B1206935) Ring Formation
Cyclization Strategies for N-Substituted Azetidines
The formation of the azetidine ring through intramolecular cyclization is a common and effective strategy. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.
Intramolecular SN2 Reactions: A frequently utilized method for constructing the azetidine ring is through intramolecular SN2 reactions. frontiersin.org This approach involves a nitrogen nucleophile attacking a carbon atom bearing a suitable leaving group, such as a halogen or a mesylate, within the same molecule. frontiersin.org For instance, the cyclization of γ-amino halides or sulfonates is a direct route to the azetidine core. The success of this reaction is dependent on factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions.
Aminolysis of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines presents an alternative pathway for the formation of the azetidine ring. frontiersin.orgnih.gov This reaction can be catalyzed by Lewis acids, such as lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)3), which activate the epoxide ring towards nucleophilic attack by the amine. frontiersin.orgnih.gov A notable example is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which proceeds in high yields to afford the corresponding azetidines. frontiersin.orgnih.gov This method has been shown to be tolerant of various functional groups and can be used to synthesize azetidines with a hydroxyl group at the 3-position, a useful handle for further functionalization. frontiersin.orgnih.gov
| Catalyst | Substrate | Product | Yield (%) | Ref |
| La(OTf)3 | cis-3,4-epoxy amine | Azetidine | High | frontiersin.orgnih.gov |
| Eu(OTf)3 | 2,3-epoxy alcohol | 3-hydroxy-azetidine | High | frontiersin.org |
Cycloaddition Reactions
Cycloaddition reactions provide a powerful means to construct the azetidine ring in a single step, often with good control over stereochemistry.
[2+2] Photocycloadditions: The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for the synthesis of azetidines. magtech.com.cnnih.govrsc.orgrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the four-membered ring. nih.gov The success of this reaction can be limited by competing E/Z isomerization of the imine. nih.gov To overcome this, cyclic imines are often used. rsc.org Recent advances have demonstrated the use of visible light and a photocatalyst to mediate these reactions under milder conditions. nih.govspringernature.comchemrxiv.orgchemrxiv.org For example, a visible-light-mediated intermolecular aza Paternò-Büchi reaction utilizing 2-isoxazoline-3-carboxylates as oxime precursors has been developed for the synthesis of highly functionalized azetidines. nih.govrsc.org
Aza-Paternò-Büchi Reactions: The aza Paternò-Büchi reaction, a subset of [2+2] photocycloadditions, is a key strategy for azetidine synthesis. nih.govrsc.orgrsc.orgresearchgate.net This reaction can be performed both inter- and intramolecularly. nih.gov The intermolecular reaction typically involves the irradiation of an imine in the presence of an alkene. rsc.org The intramolecular version, where the imine and alkene moieties are part of the same molecule, can be used to construct bicyclic azetidine systems. nih.gov The regioselectivity and stereoselectivity of the aza Paternò-Büchi reaction are important considerations in its application.
Ring Contraction and Expansion Methodologies to Azetidines
Alternative approaches to azetidine synthesis involve the manipulation of existing ring systems.
Ring Contraction: The ring contraction of five-membered heterocycles, such as pyrrolidines, can be a viable route to azetidines. magtech.com.cnorganic-chemistry.org For example, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base can yield α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the azetidine product. organic-chemistry.org
Ring Expansion: Conversely, the ring expansion of three-membered heterocycles, like aziridines, can also lead to the formation of azetidines. magtech.com.cnnih.gov One such method involves the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation, to produce 1-arenesulfonylazetidines. organic-chemistry.org Biocatalytic approaches have also been developed for the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective frontiersin.orgnih.gov-Stevens rearrangement. nih.gov
Functional Group Transformations on Pre-formed Azetidines
In some synthetic strategies, a pre-formed azetidine ring is chemically modified to introduce the desired functionality.
Reduction of Azetidin-2-ones: Azetidin-2-ones, also known as β-lactams, are readily accessible synthetic intermediates. The reduction of the carbonyl group of an azetidin-2-one (B1220530) provides a direct route to the corresponding azetidine. magtech.com.cnmdpi.comacs.orgu-tokyo.ac.jp Various reducing agents can be employed for this transformation, with the choice of reagent depending on the other functional groups present in the molecule. This method is particularly useful for accessing azetidines with substitution patterns that are easily introduced at the β-lactam stage.
Advanced and Emerging Synthetic Techniques
Transition Metal-Catalyzed C-H Functionalization for Azetidine Synthesis
Recent advances in organic synthesis have led to the development of powerful new methods for the construction of azetidines, including transition metal-catalyzed C-H functionalization.
Pd(II)-catalyzed C(sp3)–H amination: Palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds has emerged as a highly efficient method for the synthesis of azetidines. rsc.orgacs.orgrsc.orgnih.govacs.orgresearchgate.netresearchgate.net This approach involves the use of a directing group, such as picolinamide (B142947) (PA), to guide the palladium catalyst to a specific C-H bond, which then undergoes amination to form the azetidine ring. acs.orgresearchgate.net This methodology has been successfully applied to the synthesis of a variety of functionalized azetidines with good yields and predictable selectivity. acs.orgresearchgate.net The reaction conditions are typically mild, and the method tolerates a range of functional groups. rsc.org This strategy has been utilized in the synthesis of complex molecules, including antimalarial compounds containing a bicyclic azetidine core. nih.gov
| Catalyst | Directing Group | Substrate | Product | Ref |
| Pd(OAc)2 | Picolinamide (PA) | PA protected amine | Azetidine | acs.orgresearchgate.net |
| Pd(OAc)2 | N-TFA | Azetidine | C3-arylated azetidine | nih.gov |
Photo-Induced and Radical Annulation Strategies (e.g., Copper-catalyzed radical cascade cyclization)
Photo-induced and radical-based methods offer powerful tools for the synthesis of azetidines, often proceeding under mild conditions. A notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.gov This [3+1] radical cascade cyclization involves the generation of an α-aminoalkyl radical via photoredox catalysis, which then adds to an alkyne to form a vinyl radical. nih.gov This intermediate subsequently undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov This methodology is significant as it allows for the construction of azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov
Another approach involves the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. researchgate.netnih.gov This reaction, mediated by a heteroleptic copper complex under visible light irradiation in the presence of an amine, provides a regioselective route to azetidines. researchgate.netnih.gov The process is particularly amenable to the synthesis of chiral non-racemic azetidines when starting from amino acid-derived aminoalcohols. nih.gov
Furthermore, visible light-enabled aza Paternò–Büchi reactions of 2-isoxazoline-3-carboxylates with alkenes have been developed for the synthesis of functionalized azetidines. rsc.orgnih.gov This intermolecular [2+2] photocycloaddition is promoted by an iridium-based photocatalyst and proceeds with high diastereoselectivity. nih.gov The Norrish–Yang cyclization, a photochemical process involving a 1,5-hydrogen atom transfer followed by ring closure of an α-aminoacetophenone, also provides access to highly strained azetidinols. beilstein-journals.orguni-mainz.de
A copper(I)-catalyzed tandem the-innovation.orgsemanticscholar.org-rearrangement and 4π-electrocyclization cascade of O-propargylic oximes has also been reported for the synthesis of azetidine nitrones. acs.org
Table 1: Examples of Photo-Induced and Radical Annulation Strategies for Azetidine Synthesis
| Strategy | Key Features | Catalyst/Conditions | Starting Materials | Product Type |
| [3+1] Radical Cascade Cyclization | Forms vicinal tertiary-quaternary centers. nih.gov | Photo-induced Copper Catalysis | Aliphatic amines, Alkynes | Substituted Azetidines |
| Anti-Baldwin 4-exo-dig Cyclization | High regioselectivity. researchgate.netnih.gov | Copper-catalyzed, Visible Light | Ynamides | Substituted Azetidines |
| Aza Paternò–Büchi Reaction | High diastereoselectivity. nih.gov | Visible light, Iridium photocatalyst | 2-Isoxazoline-3-carboxylates, Alkenes | Bicyclic Azetidines |
| Norrish–Yang Cyclization | Forms highly strained azetidinols. beilstein-journals.org | Photochemical | α-Aminoacetophenones | Azetidinols |
Strain-Release Reactions of Bicyclo[1.1.0]butanes (e.g., Boron-Homologations)
The high ring strain of bicyclo[1.1.0]butane derivatives, particularly 1-azabicyclo[1.1.0]butanes (ABBs), provides a powerful thermodynamic driving force for the synthesis of functionalized azetidines. bohrium.comchemrxiv.orgbris.ac.ukarkat-usa.org These strain-release strategies often involve the cleavage of the central C-N or C-C bond, leading to the formation of a substituted azetidine ring. bohrium.comnih.gov
One such method is the boron-homologation of boronic esters. bohrium.comacs.org This process involves the generation of an azabicyclo[1.1.0]butyl lithium species, which is then trapped with a boronic ester to form a boronate complex. bohrium.comacs.org Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond, resulting in the formation of an azetidinyl boronic ester with complete stereospecificity. bohrium.comacs.org This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. bohrium.com The resulting homologated azetidinyl boronic esters can be further functionalized. bohrium.comacs.org
Another innovative approach is a four-component strain-release-driven synthesis that leverages a the-innovation.orgnih.gov-Brook rearrangement/anion relay sequence. bris.ac.uknih.gov This multicomponent reaction allows for the modular synthesis of substituted azetidines by the sequential addition of three different electrophiles to azabicyclo[1.1.0]butyl-lithium. nih.gov The high reactivity is driven by the relief of ring strain in the azabicyclo[1.1.0]butane core. nih.gov
Radical strain-release photocatalysis has also been employed for azetidine synthesis. chemrxiv.orgunipd.it This method utilizes an organic photosensitizer to govern an energy-transfer process with sulfonylimine precursors. The resulting radical intermediates are then intercepted by an ABB in a strain-release process to yield azetidines in high yields. chemrxiv.org
Table 2: Strain-Release Strategies for Azetidine Synthesis
| Strategy | Key Features | Reagents | Product Type |
| Boron-Homologation | Stereospecific, modular. bohrium.comacs.org | Azabicyclo[1.1.0]butyl lithium, Boronic esters | Azetidinyl boronic esters |
| Four-Component Synthesis | Multicomponent, modular. nih.gov | Azabicyclo[1.1.0]butyl-lithium, Three electrophiles | Functionalized Azetidines |
| Radical Strain-Release Photocatalysis | High yields, single operation. chemrxiv.org | Organic photosensitizer, Sulfonylimines, Azabicyclo[1.1.0]butanes | Functionalized Azetidines |
Aza-Michael Addition for Azetidine Derivatization
The aza-Michael addition is a versatile reaction for the derivatization of azetidine scaffolds. This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. A simple and efficient synthetic route has been developed for the preparation of new heterocyclic amino acid derivatives containing an azetidine ring. mdpi.comnih.govbohrium.comresearchgate.net
The process begins with the synthesis of a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. mdpi.comnih.govbohrium.com This α,β-unsaturated ester then serves as a Michael acceptor for various NH-heterocycles. mdpi.comnih.gov The aza-Michael addition of these heterocycles to the azetidine-derived acceptor yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.govbohrium.com A range of NH-heterocycles, including imidazole, benzimidazole, indole, 1,2,4-triazole, and 1,2,3-benzotriazole, have been successfully employed in this reaction. mdpi.com
The regioselectivity of the addition can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the aza-Michael reaction of benzotriazole (B28993) with methyl acrylate (B77674) has been reported to form a mixture of N-1 and N-2 adducts, while the addition to dienones can yield exclusively the N-1 isomer. mdpi.com
Wolff Rearrangement for Oxoazetidine-Carboxylic Acid Derivatives
The Wolff rearrangement provides an efficient route to 2-oxoazetidine-3-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry. nih.govbeilstein-archives.orgresearchgate.netbeilstein-journals.orgresearchgate.net This method is based on the thermally promoted rearrangement of 3-diazotetramic acids in the presence of various nucleophiles. nih.govbeilstein-archives.orgresearchgate.netresearchgate.net
The key step in this synthesis is the generation of a ketene (B1206846) intermediate from the diazotetramic acid via the Wolff rearrangement. nih.gov This reactive ketene then undergoes trapping by a nucleophile present in the reaction mixture. nih.govbeilstein-archives.org The versatility of this method lies in the wide range of nucleophiles that can be employed, including various aromatic and aliphatic amines, alcohols, and thiols. nih.govresearchgate.net This allows for easy variation of the substituent at the exocyclic carbonyl group of the resulting 2-oxoazetidine-3-carboxylic acid derivative. nih.govbeilstein-archives.org
A significant advantage of this approach is the stereochemical outcome. The reaction of chiral diazotetramic acids leads exclusively to the formation of trans-diastereomeric β-lactam products. nih.govbeilstein-archives.orgresearchgate.netresearchgate.net The use of variously substituted diazotetramic acids, including spirocyclic derivatives, further expands the structural diversity of the accessible 2-oxoazetidine-3-carboxylic acid amides and esters. beilstein-archives.org
Stereoselective and Enantioselective Synthesis of Azetidine Scaffolds
The development of stereoselective and enantioselective methods for the synthesis of azetidines is crucial for accessing chiral building blocks for drug discovery.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries have been effectively used to control the stereochemistry in the synthesis of azetidine derivatives. One approach utilizes (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. semanticscholar.orgrsc.org The absolute configuration of the product can be determined based on the known configuration of the chiral auxiliary. semanticscholar.orgrsc.org
Another powerful chiral auxiliary is the Ellman tert-butanesulfinamide. acs.org This inexpensive and readily available auxiliary has been employed in a three-step synthesis of enantioenriched C2-substituted azetidines from achiral starting materials. acs.org The method involves the reaction of the chiral tert-butanesulfinamide with 1,3-bis-electrophilic 3-chloropropanal (B96773), providing strong chiral induction. acs.org The resulting diastereomers of the protected azetidine can be separated by chromatography, and subsequent cleavage of the sulfinamide group affords the enantioenriched C2-substituted azetidine. acs.org This approach is scalable and provides access to a broad range of azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2 position. acs.org
A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from tert-butanesulfinimine chemistry, has also been developed for the flexible synthesis of chiral azetidin-3-ones. nih.gov
Asymmetric Catalysis in Azetidine Formation
Asymmetric catalysis offers an efficient and atom-economical approach to chiral azetidines. Chiral azetidine-derived ligands and organocatalysts have been utilized in various asymmetric reactions since the early 1990s. researchgate.netbirmingham.ac.ukresearchgate.net These catalysts have been successfully applied in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions to induce asymmetry. researchgate.netbirmingham.ac.uk The rigidity of the azetidine ring within the catalyst scaffold can enhance the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org
For instance, azetidine-derived binuclear zinc catalysts have been developed for enantioselective Michael additions of phosphites. rsc.org The proposed mechanism involves the deprotonation of the phosphite (B83602) by the catalyst, followed by coordination of the Michael acceptor and subsequent conjugate addition. rsc.org
Organocatalysis has also been employed for the asymmetric synthesis of α-azetidinyl tertiary alkyl halides. nih.gov Asymmetric thiourea (B124793) and squaramide catalysts provide access to these synthetically versatile products with high yields and enantioselectivities. nih.gov These products can be further transformed into a variety of multifunctional compounds with minimal loss of enantiopurity. nih.gov
Control of Diastereoselectivity in Azetidine Derivatization
The control of stereochemistry is a critical aspect of synthesizing complex molecules, and the derivatization of the azetidine ring is no exception. Researchers have developed several strategies to influence the diastereoselectivity of reactions, yielding specific isomers of substituted azetidines. These methods often rely on the use of chiral auxiliaries, substrate-controlled reactions, or specific catalytic systems.
One effective method involves the use of chiral tert-butanesulfinamides to guide the stereochemical outcome of organometallic additions. acs.org For instance, the condensation of 3-chloropropanal with a chiral auxiliary forms a sulfinimine. Subsequent Grignard reagent addition and intramolecular cyclization produce C2-substituted azetidines with high diastereoselectivity. acs.org This approach provides access to a variety of aryl, vinyl, and alkyl substituted azetidines. acs.org While aryl and unbranched alkyl Grignard reagents generally result in excellent diastereoselectivity (>92:8), vinyl Grignards have shown a significant reduction in both yield and diastereomeric ratio (dr). acs.org
Table 1: Diastereoselectivity in the Synthesis of C2-Substituted Azetidines Using a Chiral Auxiliary
Data sourced from The Journal of Organic Chemistry. acs.org
Another strategy is the iodine-mediated cyclization of homoallyl amines, which proceeds at room temperature via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography, and the iodine can be subsequently displaced by other nucleophiles to create further derivatives. nih.gov
Furthermore, gold-catalyzed reactions have been employed for the stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov This method involves an oxidative cyclization where reactive α-oxogold carbenes are generated and undergo intramolecular N-H insertion. The use of a t-butanesulfonyl protecting group is advantageous as it leverages chiral t-butanesulfinimine chemistry and can be easily removed under acidic conditions. nih.gov
Borane-promoted diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes represents another approach. rsc.org The reaction, which can be promoted by various bases like LDA or LiHMDS, achieves high yields and diastereoselectivity with a range of electrophiles. The proposed mechanism involves the stabilization of a lithium enolate intermediate by another molecule of the base, which coordinates to the borane (B79455) and blocks one face of the enolate from the electrophile. rsc.org
Sustainable and Scalable Synthetic Methodologies
Green Chemistry Principles in Azetidine Synthesis
The application of green chemistry principles to the synthesis of azetidines aims to reduce the environmental impact of chemical processes. A key focus area is the replacement of hazardous or inefficient solvents with more sustainable alternatives. In the context of azetidine synthesis, particularly for C3-functionalization, cyclopentyl methyl ether (CPME) has emerged as a greener alternative to solvents like 2-MeTHF (2-methyltetrahydrofuran). uniba.it
CPME offers several advantages that align with green chemistry principles:
High Boiling Point: Its high boiling point (106 °C) makes it less volatile and easier to handle safely. uniba.it
Chemical Stability: It is stable under both acidic and basic conditions. uniba.it
Reduced Peroxide Formation: It has a low propensity to form explosive peroxides, a common issue with other ether solvents. uniba.it
Cost-Effectiveness: It is a cheaper alternative to other green solvents like 2-MeTHF. uniba.it
The use of CPME has been successfully demonstrated in the C3-functionalization of N-Boc azetidine, contributing to the development of a more environmentally responsible process, especially when combined with flow chemistry techniques. uniba.ituniba.it
Continuous Flow Chemistry for Efficient Production and Functionalization
Continuous flow chemistry offers significant advantages for the synthesis and functionalization of azetidines, enhancing scalability, safety, and efficiency compared to traditional batch processing. acs.org This technology is particularly well-suited for reactions involving highly reactive or unstable intermediates, such as the organolithium species used in the C3-functionalization of the azetidine ring. uniba.itfigshare.com
A key example is the C3-lithiation of N-Boc-3-iodoazetidine followed by trapping with an electrophile. acs.org In a continuous flow setup, streams of the azetidine precursor and a lithiation agent (e.g., n-hexyllithium) are mixed in a microreactor. uniba.it The resulting lithiated intermediate is then immediately mixed with a stream of the electrophile in a second mixer to form the desired 3-substituted azetidine. uniba.it
Flow technology enables:
Precise Control: Temperature and reaction times can be controlled with high precision, minimizing side reactions. Residence times are typically on the scale of milliseconds to seconds. uniba.it
Enhanced Safety: The small reactor volumes minimize the risks associated with handling unstable intermediates like C3-lithiated azetidines. acs.org
Higher Temperatures: Reactions can be conducted at significantly higher temperatures than in batch mode (e.g., -50 °C in flow vs. -78 °C in batch), which can increase reaction rates without sacrificing yield. uniba.it
The combination of flow chemistry with a green solvent like CPME provides a sustainable and efficient platform for producing functionalized azetidines. uniba.itacs.org Optimization studies have shown that parameters such as reagent stoichiometry and residence time are crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. uniba.it
Table 2: Optimization of Continuous Flow C3-Functionalization of N-Boc Azetidine
Yields calculated by 1H NMR of the crude reaction mixture. Data sourced from The Journal of Organic Chemistry. uniba.it
This telescoped, continuous flow approach allows for the rapid generation and functionalization of azetidine intermediates, representing a significant step towards more scalable and sustainable manufacturing processes for these valuable heterocyclic compounds. researchgate.net
Reactivity and Derivatization Strategies for N Tert Butyl Azetidine 3 Carboxamide
Chemical Reactivity of the Azetidine (B1206935) Ring System
The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity, making it susceptible to reactions that relieve this strain. rsc.orgrsc.org While more stable than the highly reactive three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This unique balance of stability and reactivity allows for controlled chemical transformations under specific conditions. rsc.org
Ring-Opening Reactions: Mechanisms and Applications
One of the most characteristic reactions of the azetidine ring is its cleavage through ring-opening reactions. researchgate.net These reactions are often facilitated by the inherent ring strain and can be triggered by various reagents and conditions. beilstein-journals.org
Mechanisms:
Nucleophilic ring-opening is a major pathway for azetidine functionalization. researchgate.netmagtech.com.cn Due to the stability of the azetidine ring, these reactions often necessitate activation, typically through the use of Lewis acids or by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the nucleophilic attack is largely governed by electronic effects. magtech.com.cn For azetidines bearing electron-withdrawing groups, such as the carboxamide in N-(tert-Butyl)azetidine-3-carboxamide, nucleophiles tend to attack the carbon atom adjacent to the nitrogen and bearing the substituent. magtech.com.cn This is because the electron-withdrawing group can stabilize the transition state or intermediate formed during the reaction. magtech.com.cn
Acid-mediated intramolecular ring-opening has also been observed in certain N-substituted azetidines. nih.govacs.org This process can occur via the nucleophilic attack of a pendant group, such as an amide, on the protonated azetidine ring. nih.govacs.org The rate of such decomposition is sensitive to pH, with more rapid ring-opening occurring at lower pH values. nih.gov
Applications:
Ring-opening reactions of azetidines provide access to a variety of functionalized acyclic amines, which are valuable building blocks in organic synthesis. acs.orgresearchgate.net For instance, the enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides, promoted by a chiral hydrogen-bond donor catalyst, yields synthetically useful bifunctional α-amino-γ-halopropane chiral building blocks. acs.org These reactions can proceed with high yield and enantioselectivity across a range of substrates. acs.org Furthermore, the combination of photochemical cyclization to form azetidinols followed by a strain-releasing ring-opening reaction has been developed as a strategy for synthesizing complex molecules like aminodioxolanes. beilstein-journals.orgnih.gov
Ring Expansion Reactions to Larger Heterocycles
Beyond simple ring-opening, the strained azetidine ring can also undergo ring expansion reactions to form larger, more stable heterocyclic systems. researchgate.net These transformations are valuable for synthesizing five- and six-membered nitrogen-containing rings, which are prevalent in many biologically active compounds. nih.gov
One notable strategy involves the reaction of azetidines with carbenes or carbene precursors. For example, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to the corresponding pyrrolidine. acs.org This reaction is believed to proceed through the formation of an aziridinium (B1262131) ylide intermediate, followed by a rsc.orgmagtech.com.cn-Stevens rearrangement. acs.org Engineered enzymes, such as variants of cytochrome P450, have also been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines, highlighting the potential for biocatalytic approaches to these transformations. acs.org Another approach involves a formal [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to produce highly substituted methylene azetidines. nih.gov
Transformations at the Carboxamide Functionality
The carboxamide group in this compound offers a versatile handle for further chemical modifications. Due to its unique structural and electronic properties, the amide bond is generally less reactive than other carbonyl derivatives like esters and ketones. researchgate.net However, under appropriate conditions, it can undergo a variety of useful transformations. researchgate.net
Amide Bond Modulations (e.g., Hydrolysis, Reduction, Aminolysis)
Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental transformation. libretexts.org This reaction is typically carried out under harsh conditions, requiring prolonged heating in the presence of strong acids or bases. arkat-usa.orgbyjus.commasterorganicchemistry.com
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequent nucleophilic attack by water, followed by proton transfers, leads to the expulsion of the amine as an ammonium ion, driving the reaction to completion. masterorganicchemistry.comyoutube.com
Base-promoted hydrolysis proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Elimination of the amine anion (a poor leaving group) is followed by an acid-base reaction between the resulting carboxylic acid and the liberated amine. libretexts.org
A milder protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using NaOH in a mixture of methanol (B129727) and a non-polar aprotic solvent like dichloromethane (B109758) or dioxane at room temperature or under reflux. arkat-usa.org
Reduction: The reduction of amides is a common method for the synthesis of amines. While historically requiring strong reducing agents like lithium aluminum hydride, recent advancements have focused on developing milder and more selective methods. ntu.edu.sg Transition metal-catalyzed hydrosilylation has emerged as a powerful tool for the controlled reduction of carboxamides, allowing for the in situ generation of iminium ions that can be trapped by various nucleophiles. ntu.edu.sg
Aminolysis: This process involves the displacement of the amine portion of an amide with another amine. While less common than hydrolysis, it can be a useful method for interconverting amide derivatives. The aminolysis of tert-butyl β-keto thioesters has been reported as a route to β-keto amides. researchgate.net
N-Functionalization of the Carboxamide Nitrogen
While the nitrogen atom of an amide is generally considered non-basic due to the delocalization of its lone pair into the carbonyl group, it can still undergo functionalization under certain conditions. youtube.com For instance, N-Boc substitution of aromatic amides has been shown to facilitate their reductive cleavage. acs.org This transformation can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org
Reactivity of the tert-Butyl Moiety
The tert-butyl group attached to the carboxamide nitrogen is generally considered to be chemically robust and serves primarily as a sterically bulky and protecting group. wikipedia.orgresearchgate.net Its significant steric hindrance, often referred to as the "tert-butyl effect," can influence the reactivity of the adjacent functional groups and provide kinetic stabilization to the molecule. wikipedia.orgresearchgate.net
The tert-butyl group lacks alpha-hydrogens, which contributes to its stability against certain oxidative and abstraction reactions. wikipedia.org However, it is susceptible to cleavage under strongly acidic conditions, a property that is often exploited in its use as a protecting group for amines and alcohols. wikipedia.org For example, tert-butyl ethers are readily cleaved by acids such as trifluoroacetic acid. wikipedia.org While less common for amides, reports exist of the Lewis acid-catalyzed deprotection of tert-butyl substituted tertiary amides. bath.ac.uk A mild method for the cleavage of the tert-butyl group from N-tert-butyl amides using a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) at room temperature has been developed. bath.ac.uk
It is also important to note that while sterically hindering, the tert-butyl group is not completely inert to metabolism. It can be subject to oxidation by cytochrome P450 enzymes. researchgate.netnih.gov In some cases, reductive cleavage of a tert-butyl group from an N,N'-di-tert-butylcarbodiimide has been observed in the presence of a highly reducing Gd(II) complex, leading to the formation of a tert-butylcyanamide (B2729067) anion. nih.gov
Role of the tert-Butyl Group in Steric Control and Stabilization
The tert-butyl group attached to the nitrogen atom of the azetidine ring in this compound plays a crucial role in governing the molecule's reactivity and stability through steric effects. This bulky alkyl group provides significant steric hindrance, which can prevent or slow down unwanted side reactions by physically obstructing the approach of reagents to the nitrogen atom and adjacent positions on the strained four-membered ring. libretexts.org This steric protection is particularly valuable during synthetic transformations, helping to maintain the integrity of the azetidine core. google.com
The presence of the N-tert-butyl group has been observed to lead to cleaner displacement reactions at the C3 position of the azetidine ring. google.com By sterically shielding the ring nitrogen, it minimizes its participation in side reactions, thereby simplifying product isolation and purification. google.com The magnitude of this steric hindrance is greatest for groups like tert-butyl, which can completely prevent certain reaction pathways, such as backside nucleophilic attack at the alpha-carbon, if the leaving group were on the nitrogen itself. libretexts.org This controlled reactivity makes the N-tert-butyl azetidine scaffold a useful intermediate in the synthesis of more complex molecules. google.com Furthermore, the steric bulk can influence the conformation of the azetidine ring, which in turn can affect the stereochemical outcome of reactions at other positions on the ring.
Transformations Involving the tert-Butyl Group (e.g., Selective Deprotection)
While the tert-butyl group offers significant advantages for steric control, its selective removal is a key step in many synthetic pathways to allow for further functionalization of the azetidine nitrogen. The de-tert-butylation of N-tert-butyl amides can be challenging, often requiring harsh conditions that may not be compatible with other sensitive functional groups. bath.ac.uk
However, specific methods have been developed for the dealkylation of N-tert-butyl azetidines. One documented process involves a two-step sequence for the removal of the tert-butyl group from N-(t-butyl)-3-aminoazetidine. google.com This procedure includes:
Reaction with a fluorinated carboxylic acid anhydride, such as trifluoroacetic anhydride, at a controlled temperature range of approximately -10°C to 25°C. This step forms an N-fluoroacyl-3-aminoazetidine intermediate. google.com
Subsequent hydrolysis of the N-fluoroacyl intermediate using an inorganic base to yield the deprotected 3-amino-azetidine. google.com
For the related tert-butoxycarbonyl (Boc) protecting group, which shares the tert-butyl moiety, various mild deprotection strategies exist. These methods often employ Lewis acids, which may offer insights into potential conditions for N-tert-butyl removal. For instance, catalysts like ytterbium triflate have been used for the selective cleavage of tert-butyl esters under mild conditions. niscpr.res.in Similarly, systems like cerium(III) chloride heptahydrate with sodium iodide can selectively deprotect tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org While these methods are specific to esters and carbamates, they highlight the ongoing development of milder conditions for cleaving tert-butyl groups, which could potentially be adapted for N-tert-butyl azetidines.
A study on copper-catalyzed amide deprotection has shown that Cu(OTf)₂ can be used for the mild de-tert-butylation of certain N,N-disubstituted amides. bath.ac.uk The reaction proceeds at room temperature or with gentle heating and is driven by the release of isobutylene. bath.ac.uk However, the study noted that this method was not effective for the deprotection of lactams like 1-(tert-butyl)azetidin-2-one, suggesting that the reactivity is highly dependent on the substrate's structure. bath.ac.uk
Table 1: Example of N-tert-Butyl Deprotection Strategy
| Starting Material | Reagents | Intermediate | Final Product | Reference |
|---|
Synthesis of Advanced this compound Derivatives
Introduction of Diverse Substituents via Nucleophilic Substitution
The N-(tert-butyl)azetidine scaffold is a valuable platform for synthesizing advanced derivatives, primarily through nucleophilic substitution reactions at the C3 position. The process typically involves a precursor where the C3 position is functionalized with a good leaving group, such as a halide (e.g., bromo) or a sulfonate ester (e.g., mesylate). google.comrsc.org The presence of the N-tert-butyl group facilitates cleaner displacement reactions, leading to improved yields and easier purification of the substituted products. google.com
A general and effective strategy involves the displacement of a mesylate group from a 1-tert-butyl-3-(methanesulfonyloxy)azetidine precursor. This method has been successfully used to introduce a variety of nucleophiles onto the azetidine ring. google.com Similarly, 3-bromoazetidine (B1339375) derivatives can be treated with different nucleophiles to generate a library of 3-substituted azetidines. rsc.org Examples of nucleophiles used in such reactions include:
Potassium cyanide (KCN) to introduce a cyano group. rsc.org
Sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group. rsc.org
Potassium thiocyanate (B1210189) (KSCN) to introduce a thiocyano group. rsc.org
Potassium phenoxide (PhOK) to introduce a phenoxy group. rsc.org
These transformations provide access to a wide range of functionalized azetidines that can serve as key intermediates for biologically active compounds. google.comrsc.org The resulting derivatives, such as 3-amino, 3-cyano, and 3-azido azetidines, are versatile building blocks for further chemical exploration. rsc.org
Table 2: Synthesis of 3-Substituted Azetidine Derivatives via Nucleophilic Substitution
| Azetidine Precursor | Nucleophile | Reagent | Resulting C3-Substituent | Reference |
|---|---|---|---|---|
| 1-tert-Butyl-3-(methanesulfonyloxy)azetidine | Amine | R-NH₂ | Amino (R-NH-) | google.com |
| Ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate | Cyanide | KCN | Cyano (-CN) | rsc.org |
| Ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate | Azide | NaN₃ | Azido (-N₃) | rsc.org |
| Ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate | Thiocyanate | KSCN | Thiocyano (-SCN) | rsc.org |
Exploration of Structure-Reactivity Relationships in Novel Derivatives
The exploration of structure-reactivity relationships in novel this compound derivatives is crucial for understanding how structural modifications influence chemical behavior. The reactivity of azetidines is largely driven by their significant ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines. rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, the regioselectivity of which is highly dependent on the nature of the substituents on the ring. rsc.orgmagtech.com.cn
For example, introducing a strong electron-withdrawing group at the C3 position could polarize the C-N bonds, potentially making the ring more susceptible to nucleophilic attack and subsequent ring-opening. Conversely, an electron-donating group might stabilize the ring. The steric bulk of the C3 substituent also plays a role; sterically demanding groups can hinder the approach of nucleophiles, directing the reaction pathway toward the less substituted carbon atom of the ring. magtech.com.cn By systematically synthesizing a series of derivatives with varying electronic and steric properties at the C3 position, researchers can map out these structure-reactivity relationships, enabling the rational design of azetidine-based compounds with specific desired chemical properties.
Applications of N Tert Butyl Azetidine 3 Carboxamide in Advanced Chemical Research
Utilization as a Versatile Synthetic Building Block
N-(tert-Butyl)azetidine-3-carboxamide is a valuable building block in organic synthesis, primarily due to the inherent reactivity and structural features of the azetidine (B1206935) ring. nbinno.com The ring strain of the four-membered heterocycle influences its chemical behavior and can be strategically leveraged to create transformations that are not easily achievable with larger ring systems. nbinno.comrsc.org The presence of the carboxamide and the secondary amine within the ring provides two key points for functionalization, allowing for its incorporation into a diverse range of more complex molecules. Azetidine derivatives are recognized as crucial intermediates and raw materials in the synthesis of pharmaceutically active compounds and complex organic structures. researchgate.net
Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds
The azetidine core of this compound serves as a foundational unit for the construction of more elaborate nitrogen-containing heterocyclic systems. frontiersin.org Synthetic chemists utilize the azetidine framework to access a variety of fused, bridged, and spirocyclic ring systems. nih.gov The reactivity of the azetidine nitrogen allows for N-alkylation or N-arylation, initiating pathways to larger heterocyclic structures. For instance, azetidine derivatives can be starting points for ring-expansion reactions to form more common five-membered (pyrrolidines) or six-membered (piperidines) rings under specific conditions. researchgate.net This strategic use of the strained ring as a latent reactive site enables the synthesis of novel and complex molecular architectures that are of significant interest in drug discovery and materials science. nih.govacs.org The synthesis of the drug Baricitinib, for example, involves a key quaternary heterocyclic intermediate derived from an azetidine structure, highlighting the industrial relevance of this scaffold. nih.gov
Role in the Synthesis of Non-Natural Amino Acids and Peptidomimetics
In the field of biochemistry and medicinal chemistry, non-canonical amino acids are crucial for developing novel peptides with enhanced properties. nih.govresearchgate.net this compound can be viewed as a constrained analog of proteinogenic amino acids like proline. The four-membered ring imposes significant conformational rigidity compared to the five-membered ring of proline. This structural constraint is a highly desirable feature in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability against enzymatic degradation and better bioavailability. researchgate.netnih.gov
The incorporation of azetidine-based amino acids into a peptide backbone can induce specific secondary structures, such as β-turns. nih.gov The bulky N-tert-butyl group on the carboxamide can further influence the local conformation and steric interactions, providing an additional tool for fine-tuning the topology of the resulting peptidomimetic to optimize its interaction with biological targets. nih.gov The general strategy of using conformationally restricted building blocks is a cornerstone of modern peptidomimetic design. nih.gov
| Feature | Description | Reference |
| Structural Motif | Constrained azetidine-3-carboxylic acid core | nih.gov |
| Key Property | Induces conformational rigidity in peptide chains | nih.gov |
| Application | Mimics peptide secondary structures (e.g., β-turns) | nih.gov |
| Advantage | Enhances stability against proteolytic degradation | researchgate.netnih.gov |
Incorporation into Complex Molecular Architectures and Scaffolds
The utility of this compound extends to its role as a component in the assembly of large and complex molecular architectures. nih.gov The azetidine ring is a pharmacophore subunit found in a variety of natural and synthetic products that exhibit a wide range of biological activities. nih.gov Its incorporation into a larger molecule can impart favorable physicochemical properties. The inherent three-dimensionality of the azetidine scaffold is particularly valuable in diversity-oriented synthesis (DOS), where the goal is to create libraries of structurally diverse and complex molecules for high-throughput screening. nih.gov The functional handles on this compound—the ring nitrogen and the amide—allow for its integration into larger structures through reactions such as palladium-catalyzed cross-coupling or amide bond formation, leading to novel scaffolds for drug discovery. nih.govresearchgate.net
Role in Ligand Design and Coordination Chemistry
The presence of multiple heteroatoms with lone pairs of electrons—specifically the azetidine nitrogen and the amide oxygen and nitrogen—makes this compound a potential candidate for use as a ligand in coordination chemistry. researchmap.jp The geometry and electronic properties of the resulting metal complexes are dictated by the nature of the metal ion and the coordination mode of the ligand.
Development of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. A key element of this field is the development of effective chiral ligands that can transfer stereochemical information to a catalytic reaction. researchgate.netresearchgate.net If this compound is synthesized in an enantiomerically pure form, it can serve as a chiral ligand. The nitrogen atom of the azetidine ring and the oxygen or nitrogen atom of the amide group can coordinate to a metal center, creating a chiral environment around it. The sterically demanding tert-butyl group can play a crucial role in creating a well-defined chiral pocket, which can lead to high levels of enantioselectivity in catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation. researchgate.netrsc.org The development of novel chiral ligands is an active area of research, and scaffolds based on nitrogen heterocycles are widely used. researchgate.netnih.gov
| Ligand Design Principle | Application to this compound | Potential Catalytic Use |
| Chiral Backbone | Enantiopure azetidine ring provides a rigid chiral scaffold. | Asymmetric Hydrogenation |
| Chelating Atoms | Azetidine nitrogen and amide oxygen/nitrogen act as donor atoms. | Asymmetric Allylic Alkylation |
| Steric Influence | The bulky tert-butyl group can control substrate approach. | Enantioselective C-C bond formation |
Studies on Metal Binding and Chelation Properties
The coordination chemistry of azetidine derivatives, while less explored than that of other nitrogen heterocycles, has been shown to yield stable metal complexes. researchmap.jp this compound can act as a bidentate ligand, chelating to a metal ion through the ring nitrogen and the amide oxygen. This chelation can lead to the formation of a stable five-membered ring involving the metal center.
Studies on similar functionalized azetidines have shown their ability to form complexes with transition metals like copper(II) and zinc(II). researchmap.jp The coordination geometry of these complexes can vary, with possibilities including square-pyramidal and trigonal-bipyramidal arrangements. researchmap.jp The specific binding and chelation properties of this compound would depend on the metal ion, the solvent system, and the presence of other coordinating counter-ions. Understanding these metal binding properties is fundamental for applications ranging from catalysis to the development of metal-based therapeutic agents or sensors. nih.govresearchgate.netnih.gov
Chemical Biology Probes and Mechanistic Tools
The strategic use of small molecules as probes to investigate complex biological systems is a cornerstone of chemical biology. These molecular tools, when carefully designed and synthesized, allow for the precise interrogation of protein function, pathway elucidation, and the validation of new therapeutic targets. Within this context, scaffolds that offer a blend of synthetic tractability and the ability to be readily functionalized are of high value. The this compound framework has emerged as a versatile starting point for the development of such specialized chemical biology probes and mechanistic tools. Its compact, three-dimensional structure and the presence of modifiable handles allow for the systematic evolution of derivatives tailored for specific biological investigations.
Design and Synthesis of Molecular Probes for Target Interaction Studies
The design of molecular probes based on the this compound scaffold is centered on introducing functionalities that enable the detection and characterization of interactions with biological targets, primarily proteins. A key consideration in the design process is the incorporation of reporter groups, affinity tags, or photo-reactive moieties without significantly disrupting the core binding interactions of the parent molecule. The azetidine ring and the tert-butyl group provide a rigid and sterically defined core, while the carboxamide nitrogen and the azetidine nitrogen serve as primary points for synthetic elaboration.
The synthesis of these molecular probes often begins with the core this compound structure, which can be prepared through standard amide coupling reactions between azetidine-3-carboxylic acid derivatives and tert-butylamine. From this central intermediate, a variety of synthetic routes can be employed to append the desired functionalities.
Table 1: Synthetic Strategies for Functionalizing this compound as Molecular Probes
| Probe Type | Synthetic Strategy | Functional Group Added | Purpose |
| Fluorescent Probe | Acylation of the azetidine nitrogen with a fluorescent dye-activated ester (e.g., NHS-ester of fluorescein (B123965) or rhodamine). | Fluorophore | To enable visualization of target localization in cells via microscopy. |
| Affinity Probe | Attachment of a biotin (B1667282) moiety to the azetidine nitrogen via an appropriate linker. | Biotin | To facilitate the isolation and identification of target proteins through affinity purification. |
| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone (B1666685) or diazirine) into a derivative of the core structure. | Photoreactive group | To enable covalent cross-linking to the target protein upon photo-irradiation for target identification. |
Research in this area has demonstrated that the this compound scaffold can be systematically modified to generate a library of molecular probes. These probes are then utilized in a range of biochemical and cell-based assays to study target engagement, quantify binding affinity, and elucidate the cellular localization of the target protein.
Application in Mechanistic Enzyme Inhibition and Substrate Analogue Studies
Derivatives of this compound have found significant utility as tools for studying the mechanisms of enzyme inhibition. The rigid azetidine core can mimic the transition state of a substrate or bind to allosteric sites on an enzyme, leading to potent and often selective inhibition. By systematically varying the substituents on the azetidine ring and the carboxamide, researchers can probe the structure-activity relationships (SAR) of enzyme inhibition, providing valuable insights into the topology and chemical nature of the enzyme's active site.
In mechanistic studies, these compounds can serve as reversible or irreversible inhibitors, depending on the nature of the incorporated functional groups. For example, the introduction of a reactive electrophile can lead to covalent modification of a key active site residue, allowing for the identification of catalytic amino acids.
Furthermore, this compound derivatives can be designed as substrate analogues. By replacing the scissile bond of a natural substrate with a non-hydrolyzable linkage within the azetidine-based analogue, these molecules can bind to the enzyme's active site without being turned over. Such substrate analogues are invaluable for a range of applications, including:
X-ray Crystallography: Trapping the enzyme in a substrate-bound conformation to obtain high-resolution structural information.
Enzyme Kinetics: Acting as competitive inhibitors to determine the binding affinity (Ki) and probe the substrate binding requirements of the enzyme.
Biophysical Studies: Utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the thermodynamics and kinetics of enzyme-ligand interactions.
Table 2: Applications of this compound Derivatives in Enzyme Studies
| Application | Derivative Design Principle | Information Gained |
| Mechanistic Inhibition | Incorporation of warheads (e.g., Michael acceptors) or groups that form key hydrogen bonds in the active site. | Mode of inhibition (e.g., competitive, non-competitive), identification of key active site residues. |
| Substrate Analogue | Isosteric replacement of the substrate's reactive group with a stable moiety on the azetidine scaffold. | Enzyme-substrate binding affinity, structural details of the enzyme-substrate complex. |
The collective findings from these studies contribute to a deeper understanding of enzyme function and provide a rational basis for the design of next-generation therapeutic agents that target specific enzymes with high potency and selectivity.
Future Directions and Emerging Research Avenues for N Tert Butyl Azetidine 3 Carboxamide Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization
| AI/ML Application | Description | Potential Impact on Azetidine (B1206935) Synthesis |
|---|---|---|
| Retrosynthetic Planning | AI algorithms propose novel synthetic routes by working backward from the target molecule. mdpi.com | Discovery of more efficient and cost-effective pathways to N-(tert-Butyl)azetidine-3-carboxamide. |
| Reaction Condition Optimization | ML models analyze experimental data to suggest optimal conditions (temperature, solvent, catalyst) for maximizing yield and purity. preprints.org | Improved efficiency and sustainability of existing synthesis protocols. |
| Forward Reaction Prediction | Predicts the likely products and yields of a reaction given a set of reactants and conditions. mdpi.com | Reduces failed experiments and accelerates the screening of new functionalization reactions for the azetidine scaffold. |
| High-Throughput Screening Simulation | AI simulates the interaction of molecules with biological targets or materials, guiding the design of new derivatives. preprints.org | Accelerates the discovery of new applications for this compound derivatives. |
Exploration of Unprecedented Reactivity and Novel Transformations for Azetidine Scaffolds
While the synthesis of azetidines has advanced, the exploration of their full reactive potential is an ongoing endeavor. rsc.org The inherent ring strain of the four-membered ring imparts unique reactivity that can be harnessed for novel chemical transformations. rsc.org Future research will focus on discovering new methods to functionalize the azetidine core, providing access to a wider range of derivatives with diverse properties.
One promising area is the use of visible-light-mediated photocatalysis. nih.govchemrxiv.org For example, the aza Paternò–Büchi reaction, a [2+2] cycloaddition between imines and alkenes, has been developed into a mild and efficient method for creating highly functionalized azetidines under visible light. nih.govspringernature.comrsc.org This approach is atom-economical and utilizes readily available starting materials, representing a significant advantage over traditional methods. springernature.com
Other emerging strategies include:
Strain-Release Homologation: Leveraging the ring strain to drive reactions that expand or functionalize the azetidine ring. rsc.org
C–H Activation: Directly functionalizing the carbon-hydrogen bonds on the azetidine ring, which offers a more direct and efficient way to introduce new substituents. osi.lv
Kulinkovich-type Pathways: Titanium-mediated couplings to synthesize spirocyclic NH-azetidines from oxime ethers. rsc.org
These novel transformations will enable the synthesis of densely functionalized azetidines that are difficult to access through conventional means, opening up new possibilities for creating derivatives of this compound with tailored properties. rsc.orgresearchgate.net
Development of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The development of advanced spectroscopic techniques allows for the real-time, in-situ monitoring of chemical reactions, providing detailed insights into reaction kinetics, intermediates, and pathways. numberanalytics.com
Traditional analytical methods often rely on quenching the reaction and analyzing samples, which may not capture the full picture of transient species. In contrast, modern techniques can monitor reactions as they happen. mdpi.com Emerging methods applicable to azetidine chemistry include:
2D-IR Spectroscopy: This technique provides detailed information about molecular structures and their interactions, making it a powerful tool for studying the dynamics of bond formation and cleavage during a reaction. numberanalytics.com
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR allows researchers to observe reactions on ultrafast timescales, which is essential for understanding the mechanisms of photochemical reactions like the aza Paternò–Büchi reaction. numberanalytics.comnumberanalytics.com
Hyphenated Methods: Combining techniques such as chromatography with IR spectroscopy (chromatography-IR) allows for the separation and identification of components in a reaction mixture simultaneously. numberanalytics.com
Raman Spectroscopy: As a non-invasive technique, Raman spectroscopy can provide molecular-level information by probing the vibrational modes of molecules, making it well-suited for online monitoring of bioprocesses and chemical reactions. mdpi.com
The integration of these techniques with microfluidics and lab-on-a-chip devices further enhances their capabilities, enabling high-throughput experimentation on a miniature scale. numberanalytics.com Applying these advanced monitoring tools to the synthesis of this compound will facilitate precise control over the reaction process, leading to improved yields and purity.
| Spectroscopic Technique | Principle | Application in Reaction Monitoring |
|---|---|---|
| 2D-IR Spectroscopy | Correlates vibrational modes to reveal structural dynamics. numberanalytics.com | Elucidating complex reaction mechanisms and molecular interactions. |
| Time-Resolved IR (TRIR) | Probes vibrational modes on ultrafast timescales. numberanalytics.com | Studying the kinetics and intermediates of rapid chemical reactions. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light to identify molecular vibrations. mdpi.com | Real-time, non-invasive monitoring of metabolite concentrations and reaction progress. |
| Hyphenated Techniques (e.g., LC-IR) | Combines the separation power of chromatography with the specificity of spectroscopy. numberanalytics.com | Identifying and quantifying reactants, intermediates, and products in complex mixtures. |
Expansion into Interdisciplinary Research Areas (e.g., Materials Science, Supramolecular Chemistry)
The unique structural and chemical properties of the azetidine scaffold make it an attractive building block for applications beyond pharmaceuticals. Future research on this compound and related compounds is expected to expand into diverse interdisciplinary fields.
Materials Science: The rigid, four-membered ring of azetidine can be incorporated into polymers to control their physical properties. Research into azetidine-based energetic materials is also an emerging field, where the densely functionalized scaffold can be used to create novel materials with specific energy and safety characteristics. researchgate.net
Supramolecular Chemistry: Azetidine derivatives are being explored as building blocks for complex molecular architectures. For example, the 3-aminoazetidine subunit has been introduced into peptides to induce specific turns and create small macrocycles. researchgate.net These azetidine-containing peptides show improved stability and can be functionalized for applications in imaging and diagnostics. researchgate.net The incorporation of the this compound moiety into larger supramolecular assemblies could lead to new functional materials with applications in sensing, catalysis, or drug delivery.
Fluorophore Development: Introducing azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to be a general strategy for enhancing performance, including brightness, photostability, and water solubility. researchgate.net This opens avenues for developing new high-quality dyes for advanced fluorescence imaging.
By exploring these interdisciplinary frontiers, researchers can unlock the full potential of the azetidine scaffold, leading to the development of novel materials and systems based on the this compound structure.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(tert-Butyl)azetidine-3-carboxamide?
Answer:
The synthesis typically involves multi-step routes focusing on azetidine ring formation and functionalization. Key steps include:
- Azetidine Core Construction : Cyclization of β-lactam precursors or ring-closing metathesis, often using tert-butyl groups as steric protectors to stabilize intermediates .
- Carboxamide Formation : Coupling reactions (e.g., HATU-mediated amidation) between azetidine-3-carboxylic acid derivatives and tert-butylamine, ensuring high regioselectivity .
- Protection/Deprotection Strategies : Use of Boc (tert-butoxycarbonyl) groups to protect reactive amines, followed by acidic or catalytic deprotection .
Critical Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like ring-opening or tert-butyl group cleavage .
Advanced: How do structural modifications to the azetidine ring or tert-butyl group influence binding affinity to biological targets?
Answer:
Systematic structure-activity relationship (SAR) studies are essential:
- Azetidine Modifications :
- Substituent Position : 3-carboxamide orientation affects hydrogen bonding with enzymes (e.g., kinases). Methyl or halogen substitutions at the 2-position can enhance lipophilicity and membrane permeability .
- Ring Strain : Azetidine’s smaller ring size increases conformational rigidity compared to pyrrolidine, potentially improving target selectivity .
- tert-Butyl Group :
- Steric Effects : The bulky tert-butyl group can block metabolic degradation (e.g., cytochrome P450 oxidation), improving pharmacokinetics .
- Electron-Withdrawing Effects : Modulating electron density via substituents (e.g., trifluoromethyl) alters binding kinetics in hydrophobic enzyme pockets .
Methodology : Use X-ray crystallography or NMR to map ligand-protein interactions and validate computational docking models .
Basic: What analytical techniques are critical for characterizing this compound purity and structure?
Answer:
- Chromatography : Reverse-phase HPLC (C18 columns) with UV detection (λ = 210–254 nm) to assess purity (>95%) and resolve stereoisomers .
- Spectroscopy :
- Thermal Analysis : DSC/TGA to evaluate melting points and decomposition profiles, ensuring stability under storage conditions .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Answer:
Discrepancies often arise from experimental variables:
- Assay Conditions :
- Compound Integrity : Verify purity (>98%) via LC-MS and exclude batch-to-batch degradation (e.g., tert-butyl cleavage in acidic media) .
- Controls : Include positive controls (e.g., cisplatin for anticancer assays) and validate target engagement via Western blotting or enzymatic assays .
Advanced: What computational strategies predict interactions between this compound and enzymatic targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinases). Prioritize flexible docking to account for azetidine ring conformations .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and entropy contributions from the tert-butyl group .
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bond acceptors at the carboxamide group) for virtual screening of analogs .
Validation : Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (K) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to prevent precipitation; avoid aqueous buffers with extreme pH .
Advanced: How can researchers optimize the pharmacokinetic profile of this compound derivatives?
Answer:
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl, amine) to balance tert-butyl hydrophobicity and improve aqueous solubility .
- Metabolic Stability : Replace metabolically labile sites (e.g., deuterate α-carbons) or incorporate fluorine atoms to block oxidative metabolism .
- Prodrug Strategies : Mask the carboxamide as an ester or amide prodrug to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
